Mapenterol hydrochloride
CAS No.: 54238-51-6
Cat. No.: VC21351278
Molecular Formula: C14H21Cl2F3N2O
Molecular Weight: 361.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 54238-51-6 |
---|---|
Molecular Formula | C14H21Cl2F3N2O |
Molecular Weight | 361.2 g/mol |
IUPAC Name | 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride |
Standard InChI | InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H |
Standard InChI Key | LWJSGOMCMMDPEN-UHFFFAOYSA-N |
SMILES | CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl |
Canonical SMILES | CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl |
Chemical Properties and Identification
Structural Information and Basic Properties
Mapenterol hydrochloride is a phenethanolamine compound with the molecular formula C14H20ClF3N2O·HCl and a molecular weight of 361.23 g/mol . Its Chemical Abstracts Service (CAS) registry number is 54238-51-6, which serves as its unique identifier in chemical databases . The canonical SMILES notation for this compound is FC(F)(C1=CC(C(CNC(C)(CC)C)O)=CC(Cl)=C1N)F.Cl, representing its chemical structure in text format .
Physical Properties and Specifications
The compound is typically available with high purity specifications, with commercial sources offering purities of ≥99% . It features a chlorinated aromatic ring with trifluoromethyl and amino substituents, along with a hydroxyl group and a tertiary amine side chain, giving it its characteristic pharmacological properties as a β2-adrenergic receptor agonist.
Property | Value |
---|---|
CAS Number | 54238-51-6 |
Molecular Weight | 361.23 g/mol |
Molecular Formula | C14H20ClF3N2O·HCl |
Purity | ≥99% (typical specification) |
Appearance | Solid (powder) |
Storage Condition | Duration | Requirements |
---|---|---|
Solid form at -20°C | Long-term | Sealed container |
Solid form at 4°C | Medium-term | Sealed, away from moisture |
In solvent at -80°C | Up to 6 months | Sealed storage |
In solvent at -20°C | Up to 1 month | Sealed, away from moisture |
Pharmacological Properties and Mechanism of Action
Receptor Targeting and Classification
Mapenterol hydrochloride functions primarily as a selective β2-adrenergic receptor agonist . It belongs to the broader class of β-adrenergic receptor agonists, which interact with G-protein coupled receptors (GPCRs) in the adrenergic system . Its selectivity for the β2 subtype of adrenergic receptors gives it specific physiological effects distinct from non-selective beta agonists.
Molecular Mechanism of Action
The compound exerts its pharmacological effects through a well-characterized signaling cascade:
-
Mapenterol hydrochloride binds to and activates β2-adrenergic receptors located on the smooth muscle cells of the airways
-
This activation stimulates adenylate cyclase, an intracellular enzyme
-
Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP)
-
Elevated intracellular cAMP levels trigger a series of downstream signaling events
-
These events ultimately result in smooth muscle relaxation and airway dilation (bronchodilation)
This mechanism places mapenterol in the same functional category as other bronchodilators that operate through the β2-adrenergic pathway, including salbutamol, clenbuterol, and similar compounds.
Research Applications
Analytical Standard Usage
Regulatory Concerns and Illicit Usage
Growth Promotion in Livestock
Like several other β2-adrenergic agonists, mapenterol has been identified as a potential illicit feed additive used to promote growth in livestock . β2-agonists can increase muscle mass and decrease fat deposition in animals, making them attractive for illegal use in meat production. This application is prohibited in many jurisdictions due to concerns about residues in food products and potential health effects in consumers.
Detection Methods and Regulatory Testing
Due to concerns about illicit use, several analytical methods have been developed to detect mapenterol and similar compounds in various biological matrices:
-
Gas chromatography-mass spectrometry (GC-MS) has been employed for detection in livestock synovial fluids
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for detection in hair samples and other matrices
-
Validation parameters for detection in bovine hair have been established at concentrations of 20, 40, and 60 ng/g
These detection methods form part of regulatory surveillance programs designed to identify and prevent the misuse of β2-agonists in food-producing animals.
Analytical Methods for Detection
Sample Preparation Techniques
The detection of mapenterol in biological samples typically involves specialized sample preparation techniques. For hair analysis, procedures may include:
-
Alkaline digestion of the hair matrix
-
pH adjustment (typically to pH 8) for optimal extraction
-
Liquid-liquid extraction using organic solvents such as tert-butyl-methyl-ether
-
Concentration of the extract by evaporation
-
Reconstitution in an appropriate solvent for instrumental analysis
These preparation steps are critical for isolating the target compound from complex biological matrices and concentrating it to detectable levels.
Instrumental Analysis Parameters
Instrumental analysis of mapenterol commonly employs chromatographic separation coupled with mass spectrometric detection:
-
Chromatographic separation may utilize columns such as C18 reverse-phase columns
-
Mobile phases typically consist of aqueous formic acid and organic solvents
-
Multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mass spectrometry is used for specific detection
-
Validation parameters include linearity, precision, trueness, and limits of detection/quantification
The analytical methodology must be carefully validated to ensure reliable detection, particularly at the low concentrations relevant for regulatory compliance testing.
Comparative Analysis with Related Compounds
Structural Relationships
Mapenterol hydrochloride is structurally related to other β2-agonists, particularly clenbuterol . These compounds share common structural features including:
-
A substituted phenyl ring
-
A β-hydroxyl group
-
An amino group
-
Halogen substituents that modify the pharmacokinetic properties
The specific substitution pattern in mapenterol gives it its unique physical, chemical, and pharmacological profile while maintaining the core β2-agonist activity.
Detection Challenges
In analytical contexts, mapenterol is often analyzed alongside other β2-agonists including clenbuterol, hydroxymethylclenbuterol, tulobuterol, bromobuterol, mabuterol, and clenpenterol . The structural similarities between these compounds present analytical challenges:
-
Potential co-elution during chromatographic separation
-
Similar fragmentation patterns in mass spectrometry
-
Need for specific extraction procedures that work for the entire class
-
Requirements for selective detection methods to distinguish between similar analogs
These challenges have driven the development of sophisticated multi-analyte methods capable of simultaneous detection and differentiation of mapenterol from other structurally related compounds.
Research Interactions and Binding Studies
The interaction of mapenterol with biological systems extends beyond its primary β2-adrenergic receptor target. Research has investigated its interactions with serum albumins using multi-spectroscopy and molecular docking approaches . These studies provide insights into:
-
Protein binding characteristics
-
Conformational changes induced by binding
-
Pharmacokinetic implications of protein interactions
-
Structure-activity relationships at the molecular level
Understanding these interactions contributes to the broader characterization of mapenterol's behavior in biological systems and may inform both its research applications and potential misuse detection.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume